molecular formula C14H13NO3 B13358165 (2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid

(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid

Katalognummer: B13358165
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: YTOWAJBTQGSEFE-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid is an organic compound that features a furan ring substituted with an amino-methylphenyl group and a propenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with the amino-methylphenyl group:

    Formation of the propenoic acid moiety: This can be achieved through the reaction of the substituted furan with appropriate reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furans depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethoxybenzoic acid: Similar in structure but lacks the furan ring.

    3-Acetoxy-2-methylbenzoic acid: Similar in structure but has different substituents on the aromatic ring.

Uniqueness

(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid is unique due to the presence of both the furan ring and the amino-methylphenyl group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H13NO3

Molekulargewicht

243.26 g/mol

IUPAC-Name

(E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H13NO3/c1-9-2-5-11(12(15)8-9)13-6-3-10(18-13)4-7-14(16)17/h2-8H,15H2,1H3,(H,16,17)/b7-4+

InChI-Schlüssel

YTOWAJBTQGSEFE-QPJJXVBHSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)N

Kanonische SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.